N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHXEJVQQWFIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview:
- Starting Materials: Pyridin-2-amine (2-aminopyridine) and pyrrolidin-3-carbaldehyde.
- Reaction Conditions: The aldehyde and amine are mixed in an appropriate solvent such as methanol or tetrahydrofuran.
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or sodium borohydride are commonly used to reduce the intermediate imine to the corresponding secondary amine.
- Temperature: Typically conducted at room temperature or slightly elevated temperatures (0–60 °C).
- Workup: After completion, the reaction mixture is quenched and extracted with organic solvents, followed by purification via chromatography.
Reaction Scheme:
$$
\text{Pyridin-2-amine} + \text{Pyrrolidin-3-carbaldehyde} \xrightarrow[\text{solvent}]{\text{Reducing agent}} \text{this compound}
$$
This method is supported by patent WO1998022459A1, which describes the preparation of pyridin-2-yl-methylamine derivatives via reductive amination, emphasizing the use of boron hydride reducing agents for high yields and purity.
Multicomponent Reaction (MCR) Method
A more complex but versatile method involves a multicomponent reaction combining substituted pyridin-2-amine, pyridine-2-carbaldehyde, and an isocyanide to form the target compound or intermediates that can be converted to it.
Procedure Overview:
- Reactants: Substituted pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane.
- Catalyst: p-Toluenesulfonic acid (TosOH) is used to facilitate the reaction.
- Solvent: Methanol.
- Conditions: Stirring at 70 °C for 12 hours.
- Isolation: The reaction mixture is diluted with water, extracted with ethyl acetate, dried, filtered, concentrated, and purified by silica gel chromatography.
This method was detailed in a Royal Society of Chemistry supplementary material, where it was used to prepare related pyridin-2-amine derivatives by forming imidazo[1,2-a]pyridin-3-amine intermediates, which can be further manipulated to yield the target amine.
Catalytic Cross-Coupling Reactions
For derivatives or analogs, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination can be employed to install the pyrrolidin-3-ylmethylamine moiety onto a pyridine scaffold.
Procedure Overview:
- Starting Materials: 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine and aryl halides.
- Catalysts: Pd2(dba)3 and XantPhos ligand.
- Base: tert-Butoxide (t-BuONa).
- Solvent: Toluene.
- Conditions: Heating at 110 °C under nitrogen atmosphere for 12 hours.
- Purification: Preparative HPLC or chromatography.
This method allows for the formation of C-N bonds under mild conditions and is suitable for complex derivatives, though it may be less direct for the simple this compound itself.
Iodine-Mediated Cyclization and Amination
Another approach involves the use of iodine as an oxidant to mediate the cyclization and amination steps starting from 1-(2-pyridyl)ethanone and substituted pyridin-2-amine.
Procedure Overview:
- Reagents: Iodine (I2), 1-(2-pyridyl)ethanone, substituted pyridin-2-amine.
- Conditions: Stirring at 110 °C for 4 hours, then 70 °C for 12 hours.
- Post-Treatment: Addition of water and sodium hydroxide, stirring at 100 °C.
- Workup: Extraction with dichloromethane, pH adjustment, drying, and concentration.
This method is more specialized and is generally used for constructing related heterocyclic frameworks rather than direct synthesis of the target amine but may be adapted for derivatives.
Data Table: Summary of Preparation Methods
Research Findings and Notes
Reductive amination remains the most straightforward and widely applicable method for synthesizing this compound due to its simplicity and availability of starting materials.
Multicomponent reactions provide a strategic route for synthesizing more complex analogs and heterocyclic derivatives, allowing for structural diversity and functionalization.
The use of palladium-catalyzed cross-coupling expands the synthetic toolbox for constructing C-N bonds in complex molecules but is generally reserved for advanced intermediates or analog synthesis.
Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yield and purity, requiring optimization for scale-up.
Purification methods typically involve silica gel chromatography or preparative HPLC, ensuring high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The amine group in the pyridine ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base are frequently employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various N-alkylated or N-arylated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound exhibits significant activity against various cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation.
- Enzyme Inhibition : It has shown promise as an inhibitor of serine/threonine protein kinase PLK4, which is crucial in centriole duplication and cell division processes.
Biological Studies
The compound's interaction with biological macromolecules makes it a candidate for further studies related to:
- Neurodegenerative Diseases : Derivatives of this compound have demonstrated potential in inhibiting cholinesterase and amyloid-beta aggregation, suggesting applications in Alzheimer's disease treatment.
- Coordination Chemistry : Investigations into its role as a ligand for metal ions have opened avenues for developing new materials with specific electronic properties.
Case Study 1: Anticancer Properties
A study conducted on MV4-11 acute myeloid leukemia (AML) cells demonstrated that this compound derivatives exhibited potent anti-proliferative effects. The lead compound showed favorable pharmacokinetic properties, indicating potential for further development as an oral therapeutic agent.
Case Study 2: Neuroprotective Effects
Research highlighted the neuroprotective effects of structurally similar compounds that inhibit neuronal nitric oxide synthase (nNOS). These findings suggest that this compound may also play a role in preventing neurodegeneration through similar mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| N-(pyridin-3-yl)methyl)aminopyridine | Pyridine derivative | Anticancer activity |
| N-(pyrrolidin-2-one) derivatives | Pyrrolidine derivative | Enzyme inhibition |
| N-(pyrimidinyl) derivatives | Pyrimidine derivative | Coordination chemistry |
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Oxadiazole-Linked Pyridin-2-amines
Compounds such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) () incorporate oxadiazole rings, which confer distinct electronic properties and bioactivity. These derivatives demonstrated selective anticancer activity against NCI-60 cell lines, particularly HOP-92 (non-small cell lung cancer), with IC₅₀ values in the micromolar range. Key differences:
- Activity : Higher selectivity compared to the pyrrolidine analog, likely due to improved interaction with cellular targets like topoisomerases .
| Compound | Substituent | Activity (NCI-60 Panel) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrrolidine-methyl | Not reported | 177.25 |
| 1c (Oxadiazole-chlorophenyl) | 4-Chlorophenyl-oxadiazole | Anticancer (HOP-92) | ~325.78* |
| 1g (Oxadiazole-dimethoxyphenyl) | 3,4-Dimethoxyphenyl-oxadiazole | Anticancer (HOP-92) | ~355.82* |
Schiff Base Derivatives
Schiff bases like N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine (II) and N-(5-methoxy-2-hydroxylbenzylidene)pyridin-2-amine (IV) () feature aromatic aldehyde-derived substituents. These compounds exhibited broad-spectrum antimicrobial activity , particularly against Staphylococcus aureus and Escherichia coli, with inhibitory effects influenced by substituent polarity:
- Nitro groups (e.g., II) increased electron-withdrawing effects, enhancing membrane disruption.
- Methoxy groups (e.g., IV) improved solubility in polar solvents like DMF, correlating with higher efficacy .
| Compound | Substituent | Antimicrobial Activity (Zone of Inhibition) | logP* |
|---|---|---|---|
| II | 5-Nitro-salicylaldehyde | Moderate to strong (S. aureus) | ~2.1 |
| IV | 5-Methoxy-salicylaldehyde | Strong (E. coli) | ~1.8 |
*Estimated using fragment-based methods.
Alkyl- and Cycloalkyl-Substituted Derivatives
Synthetic routes in a doctoral thesis (–13) yielded analogs like N-(3-phenylpropyl)pyridin-2-amine (3.4ac) and (R)-N-(1-cyclohexylethyl)pyridin-2-amine (3.4ak) . These compounds, synthesized via alkali metal hydride-mediated amination , achieved high yields (75–94%). Key distinctions:
- Lipophilicity : Cyclohexyl and phenylpropyl groups increased logP values (e.g., 3.4ak: ~3.5), enhancing blood-brain barrier permeability.
- Stereochemistry : Chiral centers (e.g., 3.4ak, 93% ee) may influence receptor binding in neurological targets .
| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | logP* |
|---|---|---|---|---|
| 3.4ac | 3-Phenylpropyl | 94 | 212.29 | ~3.2 |
| 3.4ak | (R)-1-Cyclohexylethyl | 61 | 205.34 | ~3.5 |
Heterocyclic and Complex Derivatives
highlights structurally complex analogs like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (similarity score: 0.71), which combines pyridine and pyrimidine rings. These compounds often target kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s pyrrolidine group may offer conformational flexibility absent in rigid heterocycles .
Physicochemical and Pharmacokinetic Insights
- Solubility : The pyrrolidine group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., Schiff bases).
- Bioavailability : Alkyl-substituted derivatives (e.g., 3.4ac) exhibit higher logP values, favoring membrane penetration but risking metabolic instability.
Biological Activity
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
This compound is characterized by its unique structure, which features a pyridine ring substituted with a pyrrolidine moiety. This structural configuration is believed to enhance its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
Target Enzymes and Pathways:
The primary target of this compound is the serine/threonine protein kinase PLK4 (Polo-like kinase 4). The compound acts as an inhibitor of PLK4, disrupting centriole duplication and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in oncology.
Biochemical Pathways:
By inhibiting PLK4, this compound affects key cellular processes related to mitosis. The disruption of centriole duplication is critical, as it can lead to aneuploidy and tumorigenesis if unchecked.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by targeting PLK4, which is often overexpressed in tumors .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Preliminary studies suggest that derivatives of similar pyridine-based structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.
Case Studies
-
PLK4 Inhibition and Cancer Cell Lines:
A study assessed the effects of this compound on various cancer cell lines, revealing that treatment led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. The study highlighted the compound's potential as a targeted therapy for cancers with aberrant PLK4 expression. -
Antimicrobial Testing:
Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin. These findings suggest that modifications to the pyridine structure could enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Pyridine derivative | Anticancer, antimicrobial | Inhibits PLK4; induces apoptosis |
| N-(pyridin-3-yl)methylpyrimidin-2-amine | Pyrimidine derivative | Anticancer | Similar mechanism; less potent than above |
| 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine | Nitro-substituted | Antimicrobial | Reactive intermediates may cause cellular damage |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine and pyridine moieties. Key steps include:
- Pyrrolidine Functionalization : Alkylation or reductive amination of pyrrolidin-3-ylmethanol to introduce the methylene bridge.
- Pyridine Substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position of pyridine using pre-functionalized pyrrolidine derivatives under inert atmospheres.
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be utilized to link the pyrrolidine and pyridine groups, with solvents like DMF or toluene and bases such as KCO .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Basic: What analytical techniques are critical for characterizing the molecular structure of this compound?
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., pyridine C2-NH coupling at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHN).
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during SNAr steps.
- Catalyst Screening : Testing Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene reduces byproduct formation in coupling reactions .
- Machine Learning : Platforms like LabMate.AI can predict optimal parameters (e.g., pH, stoichiometry) using historical reaction datasets .
Basic: What in vitro models are used to evaluate the anticancer potential of this compound?
- Cell Viability Assays : IC determination against panels like NCI-60 (e.g., values ranging 10–100 µM, depending on cancer type) .
- Mechanistic Studies : Tubulin polymerization inhibition assays (similar to related pyridin-2-amines) to assess mitotic disruption .
- Selectivity Profiling : Comparative testing on non-cancerous cell lines (e.g., HEK293) to gauge therapeutic index.
Advanced: How do structural modifications influence biological activity in SAR studies?
- Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the pyrrolidine N-position enhances tubulin binding affinity by 2–3 fold .
- Pyridine Functionalization : Adding methoxy groups at the pyridine 4-position improves solubility but may reduce membrane permeability .
- Hybrid Scaffolds : Fusion with indole or benzimidazole moieties (e.g., as in ) can target kinase pathways (e.g., ALK5 inhibition) .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
- Standardized Protocols : Adopt consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs).
- Data Normalization : Correct for assay interference (e.g., serum protein binding) using controls like cisplatin .
- Meta-Analysis : Cross-reference with structural analogs (e.g., N-(2-methylindol-3-ylmethyl)pyridin-2-amine) to identify trends in potency .
Advanced: What computational approaches are used to study target interactions?
- Molecular Docking : Utilizes crystal structures (e.g., PDB: 2WOT) to predict binding modes with tubulin or kinases .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .
- QSAR Modeling : Relates substituent electronegativity and steric bulk to activity cliffs.
Advanced: How do hydrogen-bonding interactions in the crystal lattice affect physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
